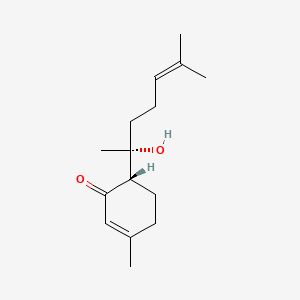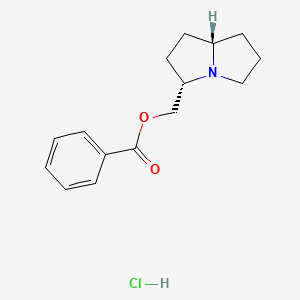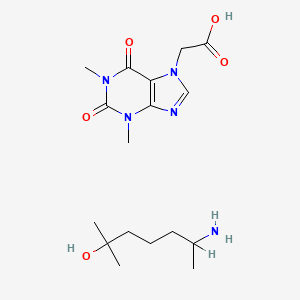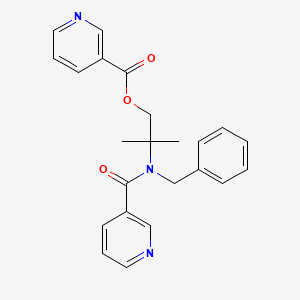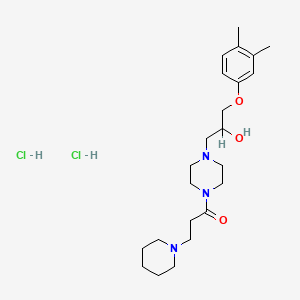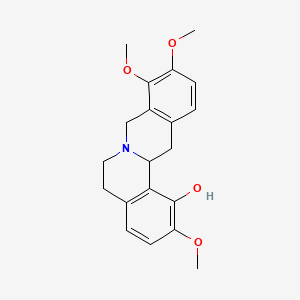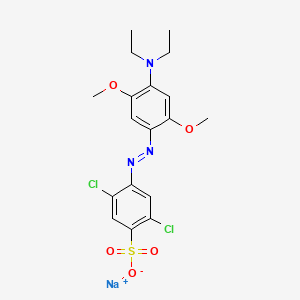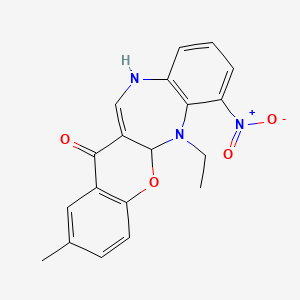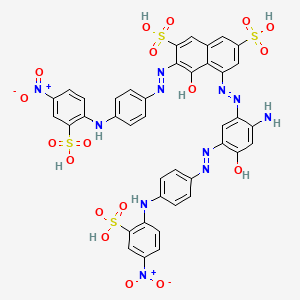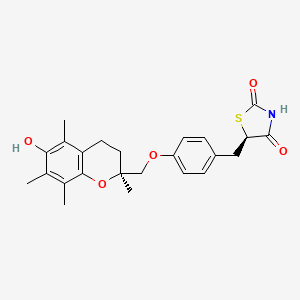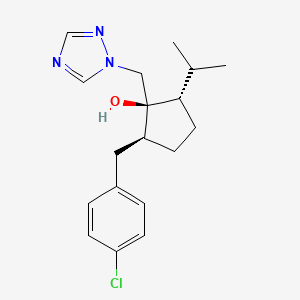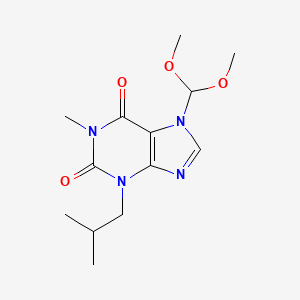
6-Methyleneoxymorphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyleneoxymorphone is a synthetic opioid derivative, structurally related to oxymorphone. It is characterized by the presence of a methylene group at the 6-position of the morphinan skeleton. This compound is known for its potent analgesic properties and is primarily used in scientific research to explore opioid receptor interactions and pain management mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyleneoxymorphone typically involves the modification of oxymorphoneThe process often starts with oxymorphone as the precursor, followed by specific reagents and catalysts to achieve the desired structural modification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems to facilitate the methylene group introduction .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyleneoxymorphone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the morphinan skeleton.
Reduction: Used to alter the oxidation state of specific atoms within the compound.
Substitution: Involves replacing one functional group with another, often to explore different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Methyleneoxymorphone has a wide range of applications in scientific research:
Chemistry: Used to study the structural and functional modifications of opioid compounds.
Biology: Helps in understanding the interaction of opioids with biological receptors.
Medicine: Explored for its potential in pain management and as a model compound for developing new analgesics.
Industry: Utilized in the development of new synthetic pathways and production methods for opioid derivatives.
Mecanismo De Acción
6-Methyleneoxymorphone exerts its effects primarily through interaction with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus. The binding of this compound to these receptors alters pain perception and produces analgesic effects. The compound’s mechanism involves modulation of neurotransmitter release and inhibition of pain signal transmission .
Comparación Con Compuestos Similares
Oxymorphone: A closely related opioid with similar analgesic properties but lacks the methylene group at the 6-position.
Morphine: Another opioid with a different structural configuration and pharmacological profile.
N-Phenethylnoroxymorphone: A derivative with enhanced receptor affinity and potency compared to oxymorphone.
Uniqueness: 6-Methyleneoxymorphone is unique due to the presence of the methylene group, which significantly influences its binding affinity and pharmacological effects. This structural modification enhances its potency and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
63251-69-4 |
|---|---|
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(4R,4aS,7aS,12bS)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C18H21NO3/c1-10-5-6-18(21)13-9-11-3-4-12(20)15-14(11)17(18,16(10)22-15)7-8-19(13)2/h3-4,13,16,20-21H,1,5-9H2,2H3/t13-,16+,17+,18-/m1/s1 |
Clave InChI |
BDDVLTQPEDUEFT-XFKAJCMBSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
SMILES canónico |
CN1CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


